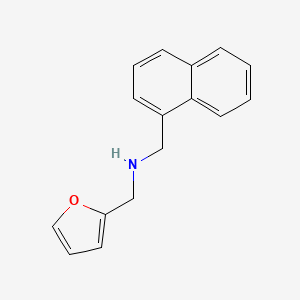
1-(3-Chlorophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (hereafter referred to as CPDU) is a small molecule compound with a variety of applications in scientific research. CPDU has become increasingly popular in recent years as a tool for researchers to explore the biochemical and physiological effects of various compounds. CPDU has a unique structure, which allows it to interact with a variety of molecules and proteins, making it a useful tool for studying the effects of various compounds on the body.
Mécanisme D'action
The mechanism of action of CPDU is not yet fully understood. However, it is believed that the compound binds to various proteins and molecules within the cell, which alters their structure and function. This binding is thought to be mediated by the presence of the boronic acid moiety of the molecule, which is capable of forming hydrogen bonds with various molecules. Additionally, it is thought that the chlorophenyl group of the molecule is capable of forming hydrophobic interactions with various proteins and molecules, further altering their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPDU have been studied in a variety of different organisms, including mice, rats, and humans. In general, CPDU has been found to have a variety of effects on the biochemical and physiological processes of cells. For example, CPDU has been found to modulate the expression of various genes, as well as the regulation of protein and lipid metabolism. Additionally, CPDU has been found to have an effect on the immune system, as well as the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
The use of CPDU in laboratory experiments has several advantages. First, the compound is relatively easy to synthesize and is readily available. Additionally, CPDU is a small molecule, which makes it easier to work with in laboratory experiments. Furthermore, CPDU is relatively stable and can be stored for long periods of time without degradation.
However, there are also some limitations to using CPDU in laboratory experiments. First, the compound is relatively expensive, which can limit its use in some experiments. Additionally, CPDU is not soluble in water, which can limit its use in certain experiments. Finally, the mechanism of action of CPDU is not yet fully understood, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of CPDU in scientific research. One potential direction is to further investigate the mechanism of action of the compound. Additionally, further research could be conducted to explore the effects of CPDU on various biochemical and physiological processes. Additionally, further research could be conducted to explore the potential therapeutic applications of CPDU, such as its use in the treatment of various diseases. Finally, further research could be conducted to explore the potential use of CPDU in various industrial applications.
Applications De Recherche Scientifique
CPDU has a wide range of applications in scientific research. In particular, it has been used to study the effects of various compounds on the biochemical and physiological processes of cells. CPDU has been used to investigate the effects of various compounds on the regulation of gene expression, as well as the regulation of protein and lipid metabolism. Additionally, CPDU has been used to study the effects of compounds on the immune system, as well as the effects of compounds on the nervous system.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BClN2O3/c1-18(2)19(3,4)26-20(25-18)13-8-10-15(11-9-13)22-17(24)23-16-7-5-6-14(21)12-16/h5-12H,1-4H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWYXXVYRFMXAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-dimethyl 8-acetyl-6-hydroxy-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1,2(2H)-dicarboxylate](/img/structure/B3155216.png)

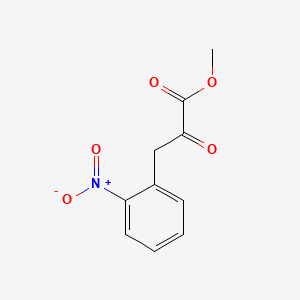
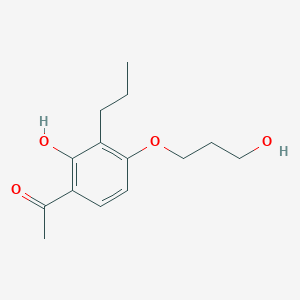
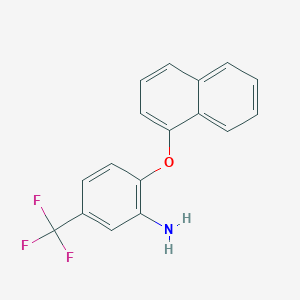


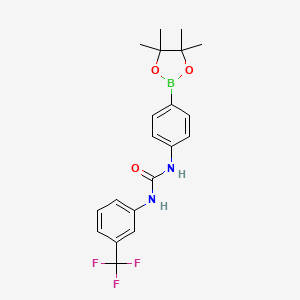
![(2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3155304.png)

